![molecular formula C13H12ClN3O3S2 B2405671 Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-11-5](/img/structure/B2405671.png)
Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as FTIR, 1H NMR spectroscopy, and mass spectrometry . Crystal structures of some compounds were also studied by X-ray analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied . For example, the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For example, benzamide, a related compound, appears as a white solid in powdered form and as colorless crystals in crystalline form. It is slightly soluble in water and soluble in many organic solvents .
Scientific Research Applications
- Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been investigated for its antioxidant potential. In vitro studies have demonstrated its ability to scavenge free radicals and chelate metal ions, making it a promising candidate for combating oxidative stress .
- Researchers have evaluated the antibacterial activity of this compound against both gram-positive and gram-negative bacteria. By conducting in vitro tests, they found that some derivatives exhibit inhibitory effects against bacterial growth. These findings open avenues for developing novel antibacterial agents .
- Benzamides, including this compound, have been explored in drug discovery. Their diverse biological activities make them attractive candidates for potential drug development. Researchers investigate their efficacy against various diseases, such as cancer, hypercholesterolemia, and viral infections .
- Beyond medicine, benzamides find applications in industrial sectors. They are used in plastics, rubber, paper, and agriculture. Their versatility makes them valuable in diverse manufacturing processes .
- Although not explicitly studied for anti-inflammatory effects, benzamides often exhibit anti-inflammatory properties. Researchers may explore this compound’s potential in modulating inflammatory pathways .
- Benzamides are structural components found in natural products and proteins. Scientists use them as synthetic intermediates to create complex molecules. Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate could play a role in designing novel bioactive compounds .
Antioxidant Activity
Antibacterial Properties
Drug Discovery
Industrial Applications
Anti-Inflammatory Potential
Natural Product Synthesis
Mechanism of Action
Target of Action
Similar compounds, such as thiazolylcarboxamide derivatives, have been found to exhibit antibacterial and antifungal activities . They have been screened against various bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by binding to specific enzymes or proteins, thereby inhibiting their function and leading to the death of the pathogenic cells .
Biochemical Pathways
Based on the antibacterial and antifungal activities of related compounds, it can be inferred that this compound may interfere with essential biochemical pathways in the target organisms, leading to their death .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as solubility, stability, and the presence of functional groups that facilitate transport across biological membranes .
Result of Action
Based on the antibacterial and antifungal activities of related compounds, it can be inferred that this compound may lead to the death of the target organisms by inhibiting essential enzymes or proteins .
Future Directions
The future directions for the study of “Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate” and related compounds could involve further exploration of their synthesis, characterization, and potential applications . This could include studying their biological activity, crystal structure, and potential use in the treatment of various diseases .
properties
IUPAC Name |
ethyl 2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMZJJHXFHSIOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate |
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